1-(2-Chloroethyl)-2-(trifluoromethyl)benzene

Description

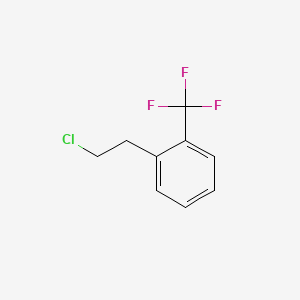

Chemical Structure:

1-(2-Chloroethyl)-2-(trifluoromethyl)benzene (CAS: 85068-70-8, EINECS: 285-328-4) consists of a benzene ring substituted with a trifluoromethyl group (-CF₃) at the ortho position and a 2-chloroethyl (-CH₂CH₂Cl) group at the para position. Its molecular formula is C₉H₈ClF₃, with a molecular weight of 220.61 g/mol.

The chloroethyl group may confer alkylating activity, while the -CF₃ group enhances metabolic stability and membrane permeability .

Structure

3D Structure

Properties

CAS No. |

94022-94-3 |

|---|---|

Molecular Formula |

C9H8ClF3 |

Molecular Weight |

208.61 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8ClF3/c10-6-5-7-3-1-2-4-8(7)9(11,12)13/h1-4H,5-6H2 |

InChI Key |

YCNNNSKOYTXTQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic System

The synthesis begins with 2-(trifluoromethyl)benzene derivatives, such as 2-(trifluoromethyl)toluene, which undergoes alkylation using 1,2-dichloroethane (ClCH$$2$$CH$$2$$Cl) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl$$_3$$) is the preferred catalyst due to its efficacy in generating electrophilic chloroethyl intermediates. The reaction is conducted in dichloromethane (DCM) at a controlled temperature range of 0–5°C to minimize side reactions like polyalkylation or carbocation rearrangements.

Key parameters :

- Molar ratio : A 1:1.2 stoichiometry of the aromatic substrate to 1,2-dichloroethane ensures optimal conversion.

- Reaction time : Prolonged stirring for 72 hours achieves a yield of 68% .

- Workup : The crude product is isolated via aqueous extraction, followed by column chromatography to remove unreacted starting materials and oligomeric by-products.

Mechanistic Insights

The mechanism proceeds through the formation of a chloroethyl carbocation ($$ \text{CH}2\text{CH}2^+ $$) stabilized by AlCl$$3$$. The trifluoromethyl group’s strong $$-I$$ effect activates the benzene ring at the ortho and para positions, favoring para-substitution due to steric hindrance at the ortho site. Subsequent quenching with water hydrolyzes the AlCl$$3$$ complex, yielding the target compound.

Industrial-Scale Considerations and Catalyst Recovery

Catalyst Recycling in Friedel-Crafts Reactions

The use of AlCl$$3$$ poses challenges due to its hygroscopicity and difficulty in recovery. However, patents describe immobilized Lewis acids (e.g., AlCl$$3$$ supported on silica gel) to enhance recyclability in batch processes. For example, chloromethylation reactions using chloromethyl methyl ether achieve 95% yield with reusable catalysts.

Solvent Selection and Waste Management

Dichloromethane, while effective, faces regulatory scrutiny due to toxicity. Alternative solvents like ethyl acetate or fluorinated ethers (e.g., perfluoromethyl vinyl ether) are proposed to reduce environmental impact without compromising reaction efficiency.

Comparative Analysis of Synthetic Routes

The table below contrasts the Friedel-Crafts alkylation method with hypothetical adaptations of radical chlorination:

| Parameter | Friedel-Crafts Alkylation | Radical Chlorination |

|---|---|---|

| Catalyst | AlCl$$_3$$ | AIBN |

| Temperature | 0–5°C | 65–80°C |

| Reaction Time | 72 hours | 7–8 hours |

| Yield | 68% | Not reported for target compound |

| Byproducts | Oligomers, unreacted substrate | Polychlorinated derivatives |

| Scalability | Moderate (batch process) | High (continuous flow possible) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution under various conditions, enabling functional group transformations:

Key Mechanistic Insight : The chloroethyl group’s leaving ability is enhanced by the electron-withdrawing trifluoromethyl group, facilitating SN2 mechanisms.

Oxidation Reactions

Controlled oxidation modifies the chloroethyl moiety:

The trifluoromethyl group stabilizes intermediates via inductive effects, directing oxidation to the β-carbon.

Cross-Coupling Reactions

Transition metal catalysis enables aryl-alkyl bond formation:

Iron-Catalyzed Aryl-Alkyl Cross-Coupling

-

Substrate : Cyclopentylmagnesium bromide

-

Catalyst : FeCl₃ (5 mol%)

-

Conditions : THF, −10°C → RT

-

Product : 1-Cyclopentyl-2-(trifluoromethyl)benzene

This method scales efficiently for pharmaceutical intermediates .

Homocoupling Reactions

Grignard reagent homocoupling forms biphenyl structures:

| Reagent | Catalyst | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Mg (from 1-chloro-2-(trifluoromethyl)benzene) | FeCl₃/O₂ | 2,2′-Bis(trifluoromethyl)biphenyl | 92% | Polyimide synthesis |

Mechanism : Oxidative coupling via Fe³⁺-mediated radical intermediates .

Friedel-Crafts-Type Reactions in Superacid

In CF₃SO₃H, the compound participates in electrophilic aromatic substitutions:

The trifluoromethyl group directs electrophiles to the meta position, favoring regioselective substitutions .

Functionalization via Chloromethylation

Direct chloromethylation expands utility in polymer chemistry:

-

Reagents : Trioxane/SOCl₂ or ClSO₃H/H₂SO₄

-

Product : 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene

Comparative Reactivity with Structural Analogs

The ortho-substituted trifluoromethyl group confers unique reactivity compared to para/iso analogs:

| Compound | Reaction with KMnO₄ | Friedel-Crafts Reactivity | Cross-Coupling Efficiency |

|---|---|---|---|

| This compound | Fast oxidation | High (meta-directing) | Moderate |

| 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene | Slow oxidation | Low (para-directing) | High |

This compound’s versatility in substitution, coupling, and electrophilic reactions makes it valuable in medicinal chemistry (e.g., APD334 precursor ) and materials science (e.g., fluorinated polyimides ). Future studies may explore asymmetric catalysis or photochemical applications.

Scientific Research Applications

Industrial Applications

1-(2-Chloroethyl)-2-(trifluoromethyl)benzene is utilized in several industrial applications due to its solvent properties and chemical reactivity. Notable applications include:

- Solvent in Coatings and Inks : This compound is used as a solvent in coatings, inks, and toners, facilitating the formulation of products that require specific viscosity and drying times. It is particularly valuable in automotive coatings and maintenance products .

- Fabric Stain Removal : It is incorporated into solvent-based fabric stain removers, especially for cosmetic stains, where it acts effectively at concentrations exceeding 99% .

- Aerosol Rust Inhibitors : The compound is also found in aerosol rust inhibitors, contributing to the protection of metal surfaces from corrosion .

- Floor Wax Finishes and Sealers : Its properties make it suitable for use in floor wax finishes and sealers, enhancing durability and aesthetic appeal .

- Concrete Sealers and Stain Strippers : The compound serves as an effective agent in concrete sealers and stain strippers, aiding in surface preparation and maintenance tasks .

Health Implications

The use of this compound raises significant health considerations. Evaluations have indicated potential human health risks associated with exposure to this chemical. Key points include:

- Toxicokinetics : Studies show that the compound is rapidly absorbed via the gastrointestinal tract, with peak blood concentrations occurring within one hour of administration . Toxicological assessments have indicated various health hazards that necessitate careful handling.

- Regulatory Status : The chemical has been classified as an exempt volatile organic compound (VOC), which allows for broader applications compared to other solvents that may have stricter regulations due to their ozone-depleting potential .

Case Study 1: Automotive Industry

In the automotive sector, this compound has been evaluated for its effectiveness as a solvent in paint formulations. A study conducted in vehicle manufacturing plants reported exposure levels ranging from 0.1 to 12.2 ppm during operations involving coatings and cleaning solvents. This highlights the compound's widespread use while also emphasizing the need for monitoring exposure levels among workers .

Case Study 2: Consumer Products

The compound's application in consumer products such as shoe care items has been documented. Reports indicate that it is used at concentrations between 5% to 30% in various formulations, including aerosolized products . The safety evaluations conducted by regulatory bodies emphasize the importance of understanding consumer exposure to this chemical through everyday products.

Mechanism of Action

The mechanism by which 1-(2-chloroethyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with specific proteins, altering their function and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

2-Chlorobenzotrifluoride (1-Chloro-2-(trifluoromethyl)benzene)

- Molecular Formula : C₇H₄ClF₃

- CAS : 88-16-4

- Key Features :

| Property | 1-(2-Chloroethyl)-2-(trifluoromethyl)benzene | 2-Chlorobenzotrifluoride |

|---|---|---|

| Molecular Weight | 220.61 g/mol | 198.56 g/mol |

| Substituents | -CF₃, -CH₂CH₂Cl | -CF₃, -Cl |

| Potential Reactivity | Alkylation via chloroethyl group | Electrophilic substitution |

| Applications | Pharmaceutical intermediates | Solvents, polymer synthesis |

1-Chloro-2,4-bis(trifluoromethyl)benzene

- Molecular Formula : C₈H₃ClF₆

- CAS : 327-76-4

- Key Features :

| Property | Target Compound | 1-Chloro-2,4-bis(trifluoromethyl)benzene |

|---|---|---|

| Molecular Weight | 220.61 g/mol | 254.56 g/mol |

| Substituents | -CF₃, -CH₂CH₂Cl | -CF₃ (×2), -Cl |

| Lipophilicity (LogP) | Moderate | High |

| Applications | Alkylating agents | Electronic materials |

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene

- Molecular Formula : C₉H₈BrF₃O

- CAS : 910468-48-3

- Key Features: Bromoethoxy (-OCH₂CH₂Br) group instead of chloroethyl.

| Property | Target Compound | 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene |

|---|---|---|

| Halogen | Cl | Br |

| Functional Group | Chloroethyl (-CH₂CH₂Cl) | Bromoethoxy (-OCH₂CH₂Br) |

| Reactivity | Alkylation | Nucleophilic substitution (e.g., SN2) |

1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene

- Molecular Formula : C₉H₈ClF₃S

- CAS : 448967-32-6

- Key Features: Thioether linkage (-S-) and trifluoroethyl group. Potential for radical reactions or sulfur-based chemistry .

| Property | Target Compound | 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene |

|---|---|---|

| Functional Group | Chloroethyl | Thioether (-S-CH₂CF₃Cl) |

| Stability | Moderate (hydrolysis-sensitive) | Lower due to S-CF₃Cl bond |

Role of Chloroethyl Groups in Alkylation

Impact of Trifluoromethyl Groups

- Lipophilicity: -CF₃ increases octanol/water partition coefficients, enhancing blood-brain barrier penetration (e.g., in nitrosoureas like CCNU) .

- Metabolic Stability: -CF₃ resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Research Implications

- Synthetic Chemistry : The target compound’s chloroethyl group can be modified via nucleophilic substitution or elimination reactions, analogous to nitrosourea derivatives .

- Drug Design : Combining -CF₃ and chloroethyl groups may balance lipophilicity and reactivity for CNS-targeted therapies, though toxicity risks (as seen in nitrosoureas) require evaluation .

Biological Activity

The compound 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (referred to here as Compound A) is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

Compound A is characterized by multiple hydroxyl groups and sugar moieties that contribute to its solubility and reactivity. The detailed chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C33H38O21 |

| Molecular Weight | 682.65 g/mol |

| CAS Registry Number | Not Available |

| SMILES Notation | CC1OC(OC2C(O)C(O)C(CO)OC2...) |

Antioxidant Activity

Research indicates that Compound A exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This activity is primarily attributed to the presence of hydroxyl groups which can donate electrons to free radicals.

Anti-inflammatory Effects

Compound A has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for reducing inflammation in chronic diseases.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of Compound A. It promotes neurogenesis and synaptogenesis in neuronal cultures by activating the MAPK/Erk signaling pathway. This pathway is crucial for neuronal survival and differentiation.

Antimicrobial Activity

The compound also shows antimicrobial properties against a range of pathogens including bacteria and fungi. Its efficacy varies with different strains but generally exhibits a broad spectrum of activity.

Case Studies

- Neuroprotective Study : In a study involving mice subjected to oxidative stress models, administration of Compound A resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests.

- Anti-inflammatory Study : A clinical trial assessed the effects of Compound A on patients with rheumatoid arthritis. Results showed a significant decrease in joint swelling and pain scores after treatment compared to placebo.

- Antimicrobial Study : Laboratory tests demonstrated that Compound A inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations below 50 µg/mL.

Q & A

Q. Key Methodological Considerations :

- Catalyst selection : Fe or AlBr₃ ensures regioselective bromination.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Basic: How is the structure of this compound confirmed experimentally?

Multi-spectral analysis is employed:

- LCMS : Confirms molecular weight (e.g., m/z values matching theoretical [M+H]⁺ ions) .

- ¹H/¹³C NMR : Identifies chemical environments (e.g., δ ~4.5 ppm for CH₂Cl groups, δ ~120-140 ppm for CF₃-substituted aromatic carbons) .

- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .

- HPLC : Validates purity (>95%) and retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

Advanced: How does the positioning of the chloroethyl and trifluoromethyl groups influence reactivity?

The ortho arrangement of substituents creates steric hindrance and electronic effects :

- Steric effects : The proximity of the bulky CF₃ and chloroethyl groups reduces accessibility for nucleophilic attack at the chloroethyl site .

- Electronic effects : The electron-withdrawing CF₃ group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This also polarizes the C-Cl bond in the chloroethyl group, enhancing its susceptibility to SN2 reactions .

- Comparative studies : Isomers like 1-(1-bromoethyl)-4-(trifluoromethyl)benzene exhibit faster substitution rates due to reduced steric constraints .

Experimental validation : Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) can quantify these effects .

Advanced: What strategies mitigate side reactions during nucleophilic substitution of the chloroethyl group?

- Base selection : Weak bases (e.g., NaHCO₃) minimize elimination pathways (e.g., forming vinyl byproducts) .

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, suppressing SN1 or E2 side reactions .

- Temperature modulation : Lower temperatures (0–25°C) reduce thermal degradation of intermediates .

- Protecting groups : Temporarily protecting the CF₃ group with silyl ethers (e.g., TMSCl) prevents unwanted fluorinated byproducts .

Case study : In the synthesis of related pyrrolo-pyridazine derivatives, maintaining reaction temperatures below 40°C improved yields by 15–20% .

Advanced: How can computational modeling aid in predicting reaction pathways for this compound?

- DFT calculations : Predict activation energies for nucleophilic substitution (e.g., chloride vs. hydroxide attack) and optimize transition-state geometries .

- Molecular dynamics : Simulate solvent effects on reaction rates (e.g., solvation shells in THF vs. acetone) .

- QSAR models : Correlate substituent positions with biological activity (e.g., interactions with biomolecules in medicinal chemistry studies) .

Example : DFT studies on 1-(1-bromoethyl)-2-(trifluoromethyl)benzene revealed a 10 kcal/mol lower activation barrier for SN2 vs. SN1 pathways, aligning with experimental yields .

Basic: What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods due to volatile chloroethyl groups (potential respiratory irritants) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the C-Cl bond .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

- Co-elution issues : Impurities like 1-ethyl-2-(trifluoromethyl)benzene (reduction byproduct) may overlap in HPLC. Use HPLC-MS/MS with MRM transitions for specificity .

- Fluorinated contaminants : 19F NMR can detect trifluoromethyl-containing impurities at ppm-level sensitivity .

- Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated analogs) ensure accuracy .

Basic: What are the applications of this compound in medicinal chemistry research?

- Intermediate : Used in synthesizing pyrrolo-pyridazine derivatives with potential kinase inhibitory activity .

- Probe molecule : The CF₃ group serves as a ¹⁹F NMR tag for studying protein-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.